AM251 is a synthetic compound classified as a diarylpyrazole. It acts as a potent and selective antagonist/inverse agonist for the cannabinoid receptor type 1 (CB1), primarily found in the central nervous system. [, , , ] AM251 is a valuable tool in scientific research for investigating the role of the endocannabinoid system in various physiological and pathological processes. [, , , , , , , , ]
The synthesis of AM251 and related diarylpyrazoles typically involves a multi-step process. [, ] A common approach is to first synthesize the core pyrazole ring, followed by the sequential introduction of the two aryl substituents (in this case, 2,4-dichlorophenyl and 4-iodophenyl groups) and the 3-carboxamide side chain with a piperidine substituent. Specific details of the synthetic procedures and conditions can vary depending on the desired analog and its specific substituents. [, ]
AM251 belongs to the diarylpyrazole class of compounds, characterized by a central pyrazole ring substituted with two aryl groups at the 1 and 5 positions. [, , ] The structure also includes a 3-carboxamide side chain with a piperidine substituent and a 4-methyl group on the pyrazole ring. These structural features contribute to its specific binding affinity and activity at the CB1 receptor. [, , ]
AM251 acts as a selective antagonist/inverse agonist at the CB1 receptor. [, , , , , , , , , ] Unlike agonists, which activate the receptor, antagonists block the binding and activation of endogenous cannabinoids like anandamide and 2-arachidonoylglycerol (2-AG) to the CB1 receptor. [, , , , , , , , , ] Inverse agonists, on the other hand, can further reduce the constitutive activity of the receptor, potentially leading to opposite effects compared with agonists. [, , , , , , , , , ]
AM251 is widely used in scientific research to investigate the role of the CB1 receptor in various physiological processes, including: * Neuropathic pain: Studies in rat models have shown that AM251 can facilitate mechanically evoked responses of spinal neurons, suggesting a role for CB1 receptors in modulating pain signals in neuropathic conditions. [] * Locomotor activity: Research in mice has indicated that AM251 can restore locomotor activity suppressed by CB1 agonists and even increase baseline activity, suggesting a tonic inhibitory role for the endocannabinoid system in this behavior. [] * Dopamine release: AM251 has been shown to attenuate the inhibitory effects of dopamine D2 receptor agonists on dopamine release in the rat striatum, indicating a complex interaction between the endocannabinoid and dopaminergic systems. [] * Spatial memory: Studies in mice have shown that co-administration of AM251 with an adenosine A1 receptor antagonist can enhance the acquisition of spatial learning, suggesting a potential therapeutic target for cognitive enhancement. [] * Hepatitis C virus (HCV) replication: Research has demonstrated that AM251 can inhibit HCV replication in cell culture models, potentially by reducing lipogenesis. This finding suggests that CB1 antagonists could represent a novel class of antiviral agents. []
CAS No.: 612-15-7
CAS No.: 22756-36-1
CAS No.: 13966-05-7
CAS No.: 2922-44-3
CAS No.: 147075-91-0
CAS No.: 18120-67-7